molecular formula C15H14ClNO3 B6339199 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester CAS No. 365542-31-0

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester

Cat. No. B6339199
CAS RN: 365542-31-0
M. Wt: 291.73 g/mol
InChI Key: PYXWCKDXJMRJBN-HRNDJLQDSA-N
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Description

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester, also known as 2-Hydroxy-6-PVBE, is a novel compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used in a variety of fields, including biochemistry, physiology, and pharmacology. 2-Hydroxy-6-PVBE is a hydrophobic molecule with a molecular weight of 261.37 g/mol. It has a pKa of 4.7 and is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Liquid Crystalline Properties and Polymer Complexation

The synthesis and mesomorphic properties of hydrogen-bonded side-chain liquid crystal polymers, created through the modification of poly(4-vinylphenol) and poly(4-vinylpyridine), have been explored using a ligand similar in structure to 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester. These complexes exhibit unique grainy textures of the nematic phase and smectic phases, revealing significant potential in the field of materials science for applications requiring responsive liquid crystalline phases (Muhammad, Siddiqi, & Hameed, 2020).

Catalytic Applications in Organic Synthesis

The compound has shown potential in catalytic applications, as demonstrated in the hydroesterification of 2-vinyl-6-methoxynaphthalene using palladium complexes with chelating nitrogen ligands. This process highlights the compound's role in facilitating chemical transformations, offering a pathway to synthesize complex organic molecules efficiently and selectively (Atla, Kelkar, & Chaudhari, 2009).

Structural and Spectroscopic Studies

Synthesis and structural elucidation of compounds bearing the 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester motif have been extensively studied, revealing their conformational preferences and interaction potentials. Spectroscopic methods, including NMR, IR, and X-ray crystallography, have been employed to understand the molecular structure and properties of these compounds, providing a foundation for further application in designing functional materials with specific optical or electronic properties (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

Metal Complexation for Material Science

The ligand has been utilized in the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, revealing its ability to form stable complexes with metal ions. These complexes are of interest for their potential applications in the development of new materials with tailored photophysical properties, as well as for their roles in catalysis and material science research (Tzimopoulos et al., 2010).

properties

IUPAC Name

methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3.ClH/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12;/h2-10,17H,1H3;1H/b9-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWCKDXJMRJBN-HRNDJLQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-6-[(E)-2-(pyridin-2-YL)ethenyl]benzoate hydrochloride

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